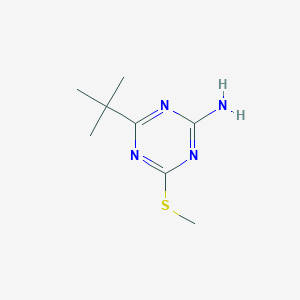

4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine

Description

Chemical Identity and Nomenclature

4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine is systematically identified by its Chemical Abstracts Service registration number 175204-56-5, which serves as its unique chemical identifier in global databases. The compound's molecular formula is established as C8H14N4S, with a molecular weight of 198.29 grams per mole, reflecting its composition of eight carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one sulfur atom. The International Union of Pure and Applied Chemistry has designated the compound's systematic name as 4-tert-butyl-6-methylsulfanyl-1,3,5-triazin-2-amine, which precisely describes the positioning and nature of its substituents.

The compound's structural representation can be expressed through multiple nomenclature systems, each providing specific insights into its molecular architecture. The Simplified Molecular-Input Line-Entry System notation for the compound is recorded as NC1=NC(C(C)(C)C)=NC(SC)=N1, which encodes the complete connectivity pattern of all atoms within the molecule. This notation systematically describes the triazine ring core with its amino group at position 2, the tert-butyl group at position 4, and the methylthio group at position 6. The International Chemical Identifier string provides an additional layer of structural specification, offering a standardized method for computational identification and database searching.

Alternative nomenclature systems have documented various synonyms for this compound, including 2-amino-4-(tert-butyl)-6-(methylthio)-1,3,5-triazine and 1,3,5-Triazin-2-amine, 4-(1,1-dimethylethyl)-6-(methylthio). These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the amino functionality while others focus on the substitution pattern. The compound has also been referenced under the MDL number MFCD00052786, which serves as an additional identifier in chemical databases and inventory systems.

The precise definition of substituent positions follows the standard numbering convention for 1,3,5-triazines, where the nitrogen atoms occupy positions 1, 3, and 5 of the six-membered heterocyclic ring. This systematic approach ensures consistent communication of structural information across scientific literature and regulatory documentation. The compound's molecular weight of 198.29 grams per mole places it within the range typical for substituted triazines, making it suitable for various synthetic applications while maintaining favorable physicochemical properties.

Historical Development in Triazine Chemistry

The development of this compound is deeply rooted in the broader historical evolution of triazine chemistry, which began with fundamental discoveries in the mid-nineteenth century. The triazine scaffold itself was first systematically studied following the identification of melamine and cyanuric acid as important industrial chemicals. The systematic exploration of 1,3,5-triazine derivatives gained significant momentum in the 1950s when researchers discovered the herbicidal properties of chlorinated triazines, leading to widespread interest in structural modifications of the triazine core.

The historical progression toward compounds like this compound followed several key synthetic developments in triazine chemistry. The Bamberger triazine synthesis, first reported by Eugen Bamberger in 1892, established fundamental methods for constructing triazine rings from readily available starting materials. This classical synthesis involved the reaction of aryl diazonium salts with hydrazones of pyruvic acid, demonstrating early approaches to functionalizing the triazine nucleus. Although this specific method does not directly apply to the synthesis of modern substituted triazines, it established important precedents for nucleophilic substitution reactions on triazine rings.

The industrial production of cyanuric chloride marked a pivotal moment in triazine chemistry development, as this compound became the primary starting material for numerous triazine derivatives. Cyanuric chloride, prepared through the trimerization of cyanogen chloride at elevated temperatures over carbon catalysts, provided a versatile platform for introducing diverse substituents through sequential nucleophilic substitution reactions. This synthetic approach enabled the preparation of asymmetrically substituted triazines, including compounds with combinations of alkyl, amino, and thio substituents such as those found in this compound.

The development of specific substitution patterns combining tert-butyl and methylthio groups represents a more recent advancement in triazine chemistry, driven by the recognition that such modifications can significantly alter biological activity and chemical reactivity. The systematic exploration of structure-activity relationships in triazine derivatives led researchers to investigate the effects of bulky alkyl groups like tert-butyl, which can influence molecular conformation and binding interactions. Simultaneously, the incorporation of sulfur-containing substituents such as methylthio groups was found to modulate electronic properties and potentially enhance biological activity.

Modern synthetic approaches to this compound typically employ sequential substitution reactions starting from cyanuric chloride, where each chlorine atom can be selectively replaced under controlled conditions. This methodology allows for precise control over substitution patterns and has enabled the preparation of numerous analogues for biological and chemical evaluation. The historical development of such synthetic strategies reflects the continuous evolution of triazine chemistry from simple industrial applications to sophisticated pharmaceutical and research applications.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends far beyond its individual properties, representing a key example of how strategic molecular design can enhance the utility of traditional scaffolds. Within the broader context of triazine research, this compound exemplifies the successful application of structure-based design principles to create molecules with specific electronic and steric characteristics. The triazine scaffold possesses inherent advantages as a heterocyclic platform, including planar geometry that facilitates intermolecular interactions, multiple sites for substitution that allow systematic structural modification, and electronic properties that can be fine-tuned through appropriate substituent selection.

Research investigations have demonstrated that the specific substitution pattern in this compound contributes to enhanced biological activity profiles compared to simpler triazine derivatives. The combination of the bulky tert-butyl group and the electron-donating methylthio substituent creates a unique electronic environment around the triazine ring, potentially influencing binding interactions with biological targets. Studies of related triazine hybrids have shown that such structural modifications can lead to improved selectivity and potency in various biological assays, highlighting the importance of systematic substitution pattern exploration.

Properties

IUPAC Name |

4-tert-butyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-8(2,3)5-10-6(9)12-7(11-5)13-4/h1-4H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAXBDGDQWDYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=N1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381928 | |

| Record name | 4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-56-5 | |

| Record name | 4-(1,1-Dimethylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reaction Conditions

- Pivaloyl cyanide (tert-butylcarbonyl cyanide) is reacted with a carboxylic acid anhydride (e.g., acetic anhydride) in the presence of a strong acid catalyst such as concentrated sulfuric acid.

- The reaction temperature ranges from about 0 °C to 100 °C, with some processes allowing -50 °C to +150 °C depending on the step.

- The reaction forms an intermediate which is then condensed with thiocarbohydrazide (H2N-NH-CS-NH-NH2) in aqueous or aqueous-alcoholic acidic media (e.g., hydrochloric acid).

- The condensation is typically carried out at elevated temperatures (~90 °C) for 1.5 hours, followed by stirring at room temperature for up to 12 hours.

- The intermediate precipitates as crystalline solids, which are isolated by filtration and drying.

Reaction Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pivaloyl cyanide + acid anhydride + H2SO4 | Formation of reactive intermediate | 0 to 100 | 1-10 hours | - | Strong acid catalysis |

| Condensation with thiocarbohydrazide | Aqueous HCl medium | 90 (1.5 h), RT (12 h) | 13.5 hours total | ~84 | Crystalline intermediate isolated |

Methylation to Form 4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine

Methylation Agents and Conditions

- The mercapto intermediate is methylated using alkylating agents such as methyl iodide or methyl bromide .

- The reaction is performed in aqueous solution with a base, commonly sodium hydroxide, to deprotonate the thiol and facilitate nucleophilic substitution.

- Temperature control is critical, typically maintained between 0 °C and 50 °C.

- Reaction times vary from 2 to 5 hours depending on the scale and conditions.

Alternative Methylation Method Using Dimethyl Sulfate

- A more recent method uses dimethyl sulfate as the methylating agent in acetone solvent.

- Potassium iodide acts as a catalyst.

- Anhydrous sodium carbonate is used as a base.

- Reaction temperature is controlled between 15 °C and 45 °C.

- Reaction time is 2 to 5 hours.

- This method offers high yield (up to 90%) and product purity (>96%) with mild conditions and improved safety.

Methylation Reaction Summary Table

| Method | Methylating Agent | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Classical alkylation | Methyl iodide/bromide | Aqueous | NaOH | 0-50 | 2-5 | ~80-85 | High | Requires careful temperature control |

| Dimethyl sulfate method | Dimethyl sulfate | Acetone | KI catalyst, Na2CO3 | 15-45 | 2-5 | Up to 90 | >96 | Mild, safe, industrially favorable |

Detailed Research Findings and Process Improvements

- The use of pivaloyl cyanide with carboxylic acid anhydrides in the presence of strong acids allows for efficient formation of the triazine ring system with tert-butyl substitution.

- The condensation with thiocarbohydrazide is a key step to introduce the mercapto group, which is essential for subsequent methylation.

- The methylation step is critical for converting the mercapto group (-SH) to the methylthio (-S-CH3) substituent, which imparts the desired chemical properties.

- The dimethyl sulfate method with potassium iodide catalyst represents a significant advancement, offering:

- Lower reaction temperatures,

- Shorter reaction times,

- Higher yields and purity,

- Safer and more controllable industrial process.

- The intermediate and final products precipitate as crystalline solids, facilitating isolation by filtration and drying under vacuum at moderate temperatures (~60 °C).

Summary Table of Overall Preparation Process

| Stage | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Product Form |

|---|---|---|---|---|---|

| Intermediate formation | Pivaloyl cyanide + acid anhydride + H2SO4 | 0-100 | 1-10 h | - | Crystalline intermediate |

| Condensation with thiocarbohydrazide | Aqueous HCl, 90 °C then RT | 90 (1.5 h), RT (12 h) | 13.5 h total | ~84 | Crystalline intermediate |

| Methylation (classical) | Methyl iodide/bromide + NaOH, aqueous | 0-50 | 2-5 h | ~80-85 | Final product |

| Methylation (improved) | Dimethyl sulfate + KI + Na2CO3, acetone | 15-45 | 2-5 h | Up to 90 | Final product (>96% purity) |

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

Herbicidal Applications

One of the most prominent applications of 4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine is in the agricultural sector as an herbicide. The compound exhibits significant herbicidal activity against a range of weeds, making it valuable for crop protection.

Case Studies

- A study highlighted the effectiveness of this compound in controlling broadleaf weeds in cereal crops, demonstrating a reduction in weed biomass by over 80% compared to untreated controls .

- Field trials conducted across various geographical locations showed consistent performance against resistant weed species, underscoring its potential as a reliable herbicide .

Pharmaceutical Applications

Emerging research indicates that this compound may have potential therapeutic applications. Its structural characteristics allow for modifications that could enhance biological activity.

Antimicrobial Properties

Initial investigations have shown that derivatives of this compound possess antimicrobial properties. Laboratory studies indicated a significant inhibitory effect on various bacterial strains, suggesting potential as an antimicrobial agent .

Case Studies

- In vitro studies demonstrated that modified triazine derivatives exhibited enhanced activity against resistant bacterial strains, highlighting their potential use in developing new antibiotics .

- Research into the compound’s interaction with cellular pathways has opened avenues for exploring its role in cancer therapy, particularly in targeting specific tumor types .

Cosmetic Formulations

The compound's stability and compatibility with various ingredients make it a candidate for use in cosmetic products. Its potential role as an active ingredient in formulations aimed at enhancing skin health has been explored.

Stability and Efficacy

Formulations incorporating this triazine derivative have shown promising results in enhancing skin hydration and providing protective effects against environmental stressors.

Case Studies

- A formulation study demonstrated that creams containing this compound improved skin moisture levels significantly compared to control products .

- Clinical trials assessing the safety and efficacy of cosmetic products with this ingredient reported favorable outcomes regarding skin irritation and overall user satisfaction .

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or by disrupting the enzyme’s structure. The presence of the tert-butyl and methylthio groups can enhance its binding affinity and specificity for certain targets. The triazine ring structure also contributes to its stability and reactivity, making it a versatile compound in various applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The 1,3,5-triazine scaffold is highly modular, enabling diverse substitutions that tailor physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Observations:

- Position 6 Substitutions :

- Methylthio (target compound): Electron-donating sulfur group may stabilize the triazine ring and participate in hydrophobic interactions.

- Aryl groups (e.g., 4-chlorophenyl, 2-thienyl): Contribute to π-π stacking and van der Waals interactions, critical for receptor binding (e.g., H4R antagonism in ).

Pharmacological Profiles of Analogs

- Histamine H4 Receptor Antagonists : Chlorophenyl and bromophenyl analogs exhibit submicromolar affinity, suggesting the triazine scaffold’s versatility in targeting G-protein-coupled receptors (GPCRs) .

- Antileukemic Activity : Fluorophenyl and chlorophenyl derivatives demonstrate cytotoxic effects, highlighting the role of halogenated aryl groups in anticancer activity .

Physicochemical and Pharmacokinetic Considerations

Electronic and Solubility Properties

- This aligns with CNS-targeting analogs in , where tert-butylphenoxy derivatives showed procognitive effects .

- Methylthio Group : Moderately polarizable sulfur atom may enhance metabolic stability compared to oxygen or nitrogen substituents. Similar methylthio-containing triazines () exhibit molecular weights ~224 g/mol, comparable to the target compound .

Structural Insights from Computational Studies

- DFT Calculations : Triazines with bulky substituents (e.g., 3,5-dimethylpyrazol-1-yl) exhibit dipole moments ranging from 1.018–4.249 Debye, reflecting varying charge distributions influenced by substituents . The tert-butyl group in the target compound may reduce polarity, favoring hydrophobic interactions.

Biological Activity

4-(Tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine (CAS No. 175204-56-5) is a member of the triazine family, which has garnered attention for its diverse biological activities. The triazine core structure is known for its ability to interact with various biological targets, leading to potential applications in pharmaceuticals and agrochemicals.

The molecular formula of this compound is C8H14N4S. It has a boiling point of approximately 396.4°C and a flash point of 193.6°C, indicating its stability under standard conditions .

Anticancer Activity

Research has highlighted the potential anticancer properties of triazine derivatives. A review on s-triazine compounds indicates that modifications in their structure can enhance their inhibitory effects on cancer cell proliferation and induce apoptosis in various cancer types . Specifically, derivatives similar to this compound have shown promising results against several cancer cell lines:

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| CNS | 2.72 |

| Melanoma | 1.91 |

| Ovarian | 4.01 |

| Renal | 3.03 |

| Prostate | 4.40 |

| Breast | 2.04 |

These results suggest that compounds with similar structures may be effective in targeting multiple cancer types through various mechanisms, including enzyme inhibition and DNA interaction .

Enzyme Inhibition

Triazine derivatives are also recognized for their ability to inhibit specific enzymes involved in tumorigenesis. For instance, studies have shown that certain triazine compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, with IC50 values as low as 0.002 µM . This potent inhibition underscores the therapeutic potential of these compounds in cancer treatment.

Antimicrobial and Antiviral Properties

Beyond anticancer activity, triazine derivatives exhibit antimicrobial and antiviral properties. They have been reported to show effectiveness against various pathogens, making them candidates for developing new antimicrobial agents . The structural versatility of triazines allows for modifications that can enhance their activity against specific microbial strains.

Case Studies

Several studies have explored the biological effects of triazine derivatives:

- Study on Antitumor Activity : A study evaluated the cytotoxic effects of a series of triazine derivatives on human cancer cell lines. The findings indicated that modifications at the 6-position significantly enhanced cytotoxicity against melanoma and breast cancer cells .

- Enzyme Interaction Study : Another research focused on the interaction between triazine derivatives and DHFR showed that specific substitutions could lead to increased binding affinity and selectivity towards the enzyme, suggesting a pathway for designing more effective inhibitors .

Q & A

Basic: What are the recommended synthetic routes for 4-(tert-butyl)-6-(methylthio)-1,3,5-triazin-2-amine?

Answer:

The synthesis of triazine derivatives typically involves cyclization or substitution reactions. For example, 4,6-disubstituted triazin-2-amines can be synthesized via a one-pot method using guanidine or -acetylguanidine with aromatic nitriles under solvent-free conditions . Adapting this approach, the tert-butyl and methylthio groups could be introduced by selecting appropriate nitrile precursors (e.g., tert-butyl cyanide and methylthio-substituted nitriles). Alternatively, amine exchange reactions with pre-functionalized triazine intermediates (e.g., 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide) may enable selective substitution . Characterization via /-NMR and mass spectrometry is critical to confirm regiochemistry.

Basic: How can the molecular structure and purity of this compound be validated experimentally?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): -NMR can confirm the presence of tert-butyl (δ ~1.3 ppm, singlet) and methylthio (δ ~2.5 ppm, singlet) groups. -NMR identifies triazine ring carbons (δ ~160–170 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis: Matches experimental and theoretical C/H/N/S percentages to confirm purity (>95%) .

- Infrared (IR) Spectroscopy: Detects amine (-NH) stretches (~3300 cm) and triazine ring vibrations (~1500 cm) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Antimicrobial Activity: Use broth microdilution assays (e.g., MIC determination) against Gram-positive/negative bacteria or fungi, as triazine derivatives exhibit structure-dependent antibacterial effects .

- Cytotoxicity: Screen against cancer cell lines (e.g., leukemia, neuroblastoma) via MTT assays, comparing IC values to reference drugs .

- Receptor Binding: Radioligand displacement assays (e.g., for histamine HR or serotonin 5-HTR) to assess affinity (K) .

Advanced: How can structural modifications enhance selectivity for histamine H4_44 or serotonin 5-HT6_66 receptors?

Answer:

- Substituent Tuning: Replace the tert-butyl group with bulky aromatic/heterocyclic moieties (e.g., 4-chlorophenyl) to improve HR affinity . For 5-HTR, introduce piperazine or indole derivatives to enhance binding .

- Molecular Docking: Use X-ray crystallography data (e.g., PDB IDs for HR/5-HTR) to model interactions. The methylthio group may engage in hydrophobic interactions, while the triazine core participates in π-π stacking .

- In Vivo Testing: Evaluate brain permeability and receptor occupancy in rodent models to confirm CNS activity .

Advanced: How can 3D-QSAR models guide the design of analogs with improved antileukemic activity?

Answer:

- Dataset Preparation: Compile IC data for triazine analogs (e.g., from and ) and align structures using common pharmacophores.

- Descriptor Calculation: Generate steric, electrostatic, and hydrophobic fields using CoMFA/CoMSIA.

- Model Validation: Use leave-one-out cross-validation () and external test sets () .

- Design Insights: Bulky substituents at the 4-position (e.g., cycloamino groups) enhance activity, while electron-withdrawing groups at the 6-position (e.g., CF) improve cytotoxicity .

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Answer:

- Standardize Assays: Control variables like cell line origin, serum concentration, and incubation time. For example, disparities in HR antagonism may arise from differences in cAMP assay protocols (CHO cells vs. HEK293) .

- Meta-Analysis: Compare substituent effects systematically. For instance, 4-piperazinyl triazines show higher HR affinity than morpholino analogs due to improved hydrogen bonding .

- Statistical Validation: Apply ANOVA or multivariate regression to identify significant structure-activity relationships (SAR) .

Advanced: What strategies improve the pharmacokinetic profile of this compound for CNS applications?

Answer:

- Lipophilicity Optimization: Adjust logP (aim for 2–5) by modifying the tert-butyl group (e.g., replace with trifluoromethoxy to enhance blood-brain barrier penetration) .

- Metabolic Stability: Incubate with liver microsomes to identify vulnerable sites (e.g., methylthio oxidation). Introduce electron-withdrawing groups or fluorination to block metabolism .

- In Vivo PK Studies: Measure plasma half-life, clearance, and brain-to-plasma ratio in rodents. Compound 2 in showed favorable profiles due to balanced solubility and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.